molecular formula C18H15ClN2O3 B11300699 2-chloro-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]benzamide

2-chloro-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]benzamide

Cat. No.: B11300699
M. Wt: 342.8 g/mol
InChI Key: WSUYWFCGBRCHAV-UHFFFAOYSA-N
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Description

    Reagents: Allyl bromide

    Conditions: The reaction is performed in the presence of a base such as potassium carbonate, under reflux conditions.

    Product: 4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazine

  • Step 3: Formation of Final Compound

      Reagents: 2-chloro-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazine, benzoyl chloride

      Conditions: The reaction is carried out in the presence of a base such as pyridine, under reflux conditions.

      Product: 2-chloro-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]benzamide

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-chloro-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the benzoxazine ring system, followed by the introduction of the chloro-substituted benzamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

    • Step 1: Formation of Benzoxazine Ring

        Reagents: 2-aminophenol, chloroacetyl chloride

        Conditions: The reaction is carried out in the presence of a base such as triethylamine, under reflux conditions.

        Product: 2-chloro-3,4-dihydro-2H-1,4-benzoxazine

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.

      Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, resulting in the formation of amines.

      Substitution: The chloro group in the benzamide moiety can be substituted with other nucleophiles, leading to a variety of derivatives.

    Common Reagents and Conditions

      Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

      Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

      Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Major Products Formed

      Oxidation: Epoxides, hydroxylated derivatives

      Reduction: Amines, alcohols

      Substitution: Various substituted benzamides

    Scientific Research Applications

    2-chloro-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]benzamide has several applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

      Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological macromolecules are of particular interest.

      Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds. Studies focus on its efficacy and safety in various disease models.

      Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

    Mechanism of Action

    The mechanism of action of 2-chloro-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, leading to a decrease in enzyme activity. The prop-2-en-1-yl group and the benzoxazine ring system play crucial roles in these interactions, contributing to the compound’s overall bioactivity.

    Comparison with Similar Compounds

    Similar Compounds

    • 2-chloro-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]benzamide
    • 2-chloro-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazine
    • 2-chloro-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetamide

    Uniqueness

    The uniqueness of this compound lies in its combination of functional groups and structural features. The presence of both the benzoxazine ring and the chloro-substituted benzamide group provides a versatile platform for chemical modifications and biological interactions. This compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable subject for research and development.

    Properties

    Molecular Formula

    C18H15ClN2O3

    Molecular Weight

    342.8 g/mol

    IUPAC Name

    2-chloro-N-(3-oxo-4-prop-2-enyl-1,4-benzoxazin-6-yl)benzamide

    InChI

    InChI=1S/C18H15ClN2O3/c1-2-9-21-15-10-12(7-8-16(15)24-11-17(21)22)20-18(23)13-5-3-4-6-14(13)19/h2-8,10H,1,9,11H2,(H,20,23)

    InChI Key

    WSUYWFCGBRCHAV-UHFFFAOYSA-N

    Canonical SMILES

    C=CCN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Cl

    Origin of Product

    United States

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